3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate
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Overview
Description
3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is an organic compound with the molecular formula C23H21ClO4. This compound is characterized by its complex structure, which includes a dimethylphenyl group, a chlorophenyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling reaction is carried out under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
- 3,4-Dimethylphenyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate
Uniqueness
3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.
Properties
Molecular Formula |
C23H21ClO4 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C23H21ClO4/c1-15-4-10-20(12-16(15)2)28-23(25)18-7-11-21(22(13-18)26-3)27-14-17-5-8-19(24)9-6-17/h4-13H,14H2,1-3H3 |
InChI Key |
RALCZBBOVLPAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C |
Origin of Product |
United States |
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